2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives. These compounds are known for their significant biological and chemical properties, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the condensation of 1H-benzimidazol-2-amine with p-bromobenzaldehyde and malononitrile in the presence of a catalyst such as POCl3 . The reaction conditions are usually mild, and the process can be carried out in a solvent like acetic acid or propionic acid . Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . The exact pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
2,4-Bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine: This compound is also used in optoelectronic applications and has similar chemical properties.
Benzimidazole derivatives: These compounds share a similar core structure and have been widely studied for their biological activities.
Imidazole derivatives: These compounds are known for their versatility in various chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C22H15Br2N3 |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2,4-bis(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15Br2N3/c23-16-7-3-5-14(11-16)19-13-21(15-6-4-8-17(24)12-15)27-20-10-2-1-9-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
InChI Key |
AGKODUPNGSQDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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